4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core with a methoxy group at the 4-position and a phenylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, while reduction of the phenylsulfonyl group can yield 4-methoxy-1-(phenylthiol)-1H-pyrrolo[2,3-c]pyridine.
Scientific Research Applications
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Another heterocyclic compound with broad applications in organic synthesis.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a phenylsulfonyl group on the pyrrolo[2,3-c]pyridine core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H12N2O3S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H12N2O3S/c1-19-14-10-15-9-13-12(14)7-8-16(13)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
CKSKYKMNEIFEOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN(C2=CN=C1)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.